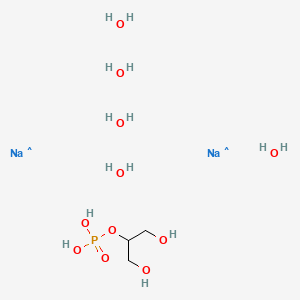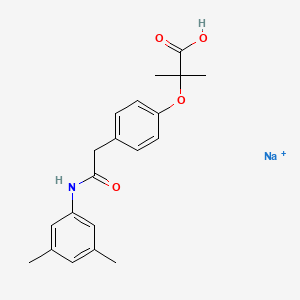
RSR13 (Allos Therapeutics)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RSR13, also known as 2-[4-(((3,5-dimethylanilino)carbonyl)methyl)phenoxy]-2-methylpropionic acid, is a synthetic allosteric modifier of hemoglobin developed by Allos Therapeutics. This compound binds to hemoglobin, reducing its oxygen-binding affinity and enhancing oxygen unloading to hypoxic tissues. This property makes RSR13 a potential therapeutic agent for conditions characterized by tissue hypoxia, such as cancer, myocardial ischemia, and stroke .
Vorbereitungsmethoden
RSR13 is synthesized through a series of chemical reactions involving the modification of phenoxypropionic acid derivatives. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methylpropionic acid.
Intermediate Formation: The intermediate compound is formed by reacting 2-methylpropionic acid with 4-(((3,5-dimethylanilino)carbonyl)methyl)phenol.
Final Product: The final product, RSR13, is obtained through purification and crystallization processes.
Industrial production methods involve scaling up these reactions under controlled conditions to ensure high yield and purity. The compound is typically supplied as a standardized stock solution in sodium chloride .
Analyse Chemischer Reaktionen
RSR13 undergoes various chemical reactions, including:
Oxidation: RSR13 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.
Substitution: RSR13 can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
RSR13 has a wide range of scientific research applications, including:
Cancer Therapy: RSR13 enhances tumor oxygenation, making it a valuable adjunct in radiation therapy for cancer treatment.
Cardiovascular Research: The compound improves myocardial oxidative metabolism and contractile function in models of myocardial ischemia.
Neurological Research: RSR13 increases brain oxygenation and reduces neuronal cell death following cerebral ischemia.
General Hypoxia Research: The compound’s ability to modulate hemoglobin’s oxygen affinity makes it a valuable tool in studying various hypoxic conditions and developing therapeutic strategies.
Wirkmechanismus
RSR13 exerts its effects by binding to hemoglobin and stabilizing its deoxygenated form. This binding causes a rightward shift in the oxygen-hemoglobin dissociation curve, reducing hemoglobin’s affinity for oxygen and promoting oxygen release to tissues. The molecular targets of RSR13 include the allosteric sites on hemoglobin, where it induces conformational changes that enhance oxygen unloading .
Vergleich Mit ähnlichen Verbindungen
RSR13 is unique among allosteric modifiers of hemoglobin due to its specific chemical structure and mechanism of action. Similar compounds include:
Bezafibrate Derivatives: These compounds also act as allosteric modifiers of hemoglobin but differ in their chemical structure and specific effects on hemoglobin’s oxygen affinity.
2,3-Diphosphoglycerate (2,3-DPG): A naturally occurring allosteric effector of hemoglobin, 2,3-DPG decreases hemoglobin’s oxygen affinity, similar to RSR13.
RSR13’s ability to enhance oxygen delivery to hypoxic tissues and its potential therapeutic applications make it a valuable compound in medical research and treatment.
Eigenschaften
Molekularformel |
C20H23NNaO4+ |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
sodium;2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C20H23NO4.Na/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24;/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24);/q;+1 |
InChI-Schlüssel |
SWDPIHPGORBMFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


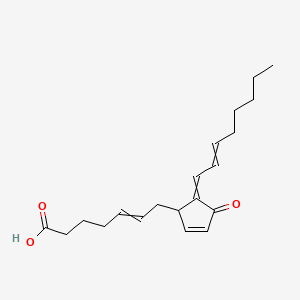
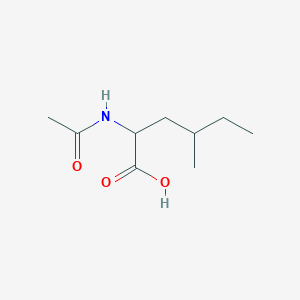

![9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol](/img/structure/B13396096.png)
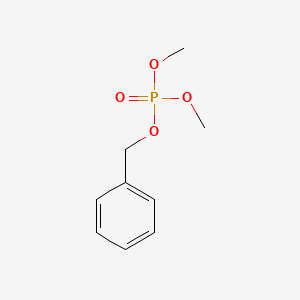
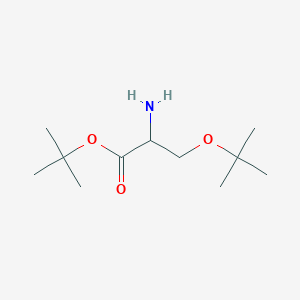
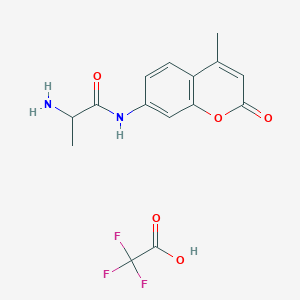

![1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid](/img/structure/B13396131.png)
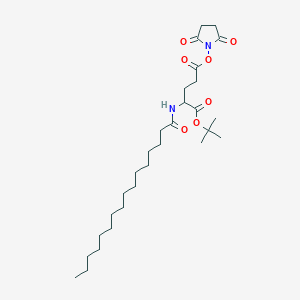
![2-Biphenyl-4-yl-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13396140.png)

![N-[1-(4-Formylphenyl)ethyl]methanesulfonamide](/img/structure/B13396163.png)
